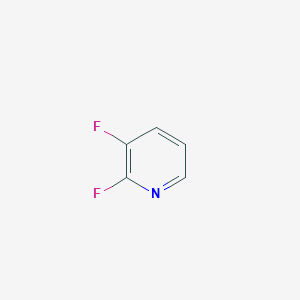

2,3-Difluoropyridine

Beschreibung

Significance of Fluorinated Pyridines in Heterocyclic Chemistry

Fluorinated pyridines represent a class of heterocyclic compounds that have garnered substantial interest in modern chemical research. The strategic incorporation of fluorine atoms into the pyridine (B92270) ring can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond impart unique characteristics to these molecules. mdpi.com These properties often lead to enhanced thermal stability, increased hydrophobicity, and improved metabolic resistance in bioactive compounds. mdpi.comcymitquimica.com

Overview of 2,3-Difluoropyridine as a Key Building Block

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions. cymitquimica.com This specific arrangement of fluorine atoms makes it a particularly valuable building block in organic synthesis. The compound is typically a colorless to pale yellow liquid and is recognized for its utility as an intermediate in the production of pharmaceuticals and agrochemicals. cymitquimica.com The presence of two fluorine atoms enhances the reactivity of the pyridine ring, particularly for nucleophilic substitution reactions. cymitquimica.com

The utility of this compound and its derivatives, such as 5-chloro-2,3-difluoropyridine (B143520), is well-documented. These compounds serve as crucial precursors for creating a variety of complex molecules. jindunchemistry.comjindunchemistry.comnbinno.com For instance, 5-chloro-2,3-difluoropyridine is a key intermediate in the synthesis of certain herbicides. chemicalbook.com The versatility of these difluorinated pyridines allows for selective modifications and the introduction of various functional groups, enabling the creation of new molecules with desired chemical and biological properties. nbinno.com

Historical Context of Difluoropyridine Synthesis Methodologies

The synthesis of difluoropyridines has evolved over several decades, with early methods dating back to the mid-20th century. One of the classical methods for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. The preparation of this compound and 2,6-difluoropyridine (B73466) via the Schiemann reaction was investigated in the early 1960s. acs.orgacs.org This approach, however, can sometimes result in low yields. acs.org

Another significant advancement in the synthesis of fluorinated pyridines was the development of halogen exchange (HALEX) reactions. This method typically involves the substitution of chlorine or bromine atoms with fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. googleapis.comresearchgate.net For example, the synthesis of 5-chloro-2,3-difluoropyridine can be achieved by reacting 2,3,5-trichloropyridine (B95902) with a fluoride source. google.com The reactivity in HALEX reactions is influenced by the position of the leaving group on the pyridine ring and the choice of the fluorinating agent and solvent. googleapis.comgoogle.com Over the years, various modifications and optimizations of these methods have been developed to improve yields and process efficiency for industrial-scale production. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H3F2N |

| Molecular Weight | 115.08 g/mol |

| CAS Number | 1513-66-2 |

| PubChem CID | 2783176 |

| Appearance | Colorless to pale yellow liquid |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVLEPMNNPZAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382486 | |

| Record name | 2,3-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-66-2 | |

| Record name | 2,3-Difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Difluoropyridine and Its Derivatives

Halogen Exchange (Halex) Reactions

The Halex process is a cornerstone industrial method for introducing fluorine atoms into electron-deficient aromatic and heteroaromatic systems. nih.govacsgcipr.org It involves the nucleophilic displacement of a halogen, typically chlorine, with a fluoride (B91410) ion. acsgcipr.org The reaction is driven by the formation of a stable salt, such as potassium chloride, and is highly effective for activated substrates like chloropyridines. wikipedia.org The rate-determining step is the formation of a Meisenheimer complex following the addition of the fluoride ion. nih.gov

Fluoride Sources and Their Optimization (e.g., Potassium Fluoride, Cesium Fluoride)

The choice of fluoride source is critical for a successful Halex reaction, balancing reactivity, cost, and practicality.

Potassium Fluoride (KF) : Due to its low cost and ready availability, KF is the most commonly used fluoride source for large-scale industrial processes. researchgate.net However, its reactivity is hampered by high lattice energy and low solubility in organic solvents. nih.gov To enhance its effectiveness, spray-dried KF is often used to maximize surface area. The presence of trace amounts of water can significantly reduce the nucleophilicity of the fluoride ion through hydrogen bonding, so anhydrous conditions are crucial. nih.gov

Cesium Fluoride (CsF) : CsF is more soluble in organic solvents and more reactive than KF, making it a more effective fluorinating agent. researchgate.netwikipedia.org Its higher dissociation provides a more reactive, "naked" fluoride ion, often leading to higher yields and milder reaction conditions. wikipedia.org However, the high cost of CsF often limits its use to laboratory-scale synthesis or particularly challenging reactions where KF is ineffective. researchgate.netgoogle.com In some processes, a mixture of KF and CsF is employed to balance cost and reactivity. google.com

Tetrabutylammonium Fluoride (TBAF) : As a quaternary ammonium (B1175870) salt, TBAF exhibits excellent solubility in organic solvents. nih.gov Anhydrous TBAF is a highly potent fluorinating agent that can facilitate reactions at much lower temperatures compared to metal fluorides. nih.govacsgcipr.org For instance, the fluorination of 2,6-dichloropyridine, which requires 200°C with KF, can proceed at 20°C using anhydrous TBAF. nih.gov However, TBAF is often available as a hydrate, which is significantly less nucleophilic, and the anhydrous form is highly hygroscopic and can be challenging to handle. acsgcipr.orgscientificupdate.com

Table 1: Comparison of Common Fluoride Sources in Halex Reactions

| Fluoride Source | Advantages | Disadvantages | Common Applications |

|---|---|---|---|

| Potassium Fluoride (KF) | Low cost, readily available. researchgate.net | Low solubility, lower reactivity, requires high temperatures. nih.govchemicalonline.com | Large-scale industrial synthesis. nih.gov |

| Cesium Fluoride (CsF) | High reactivity, more soluble than KF. researchgate.netwikipedia.org | High cost. researchgate.net | Difficult fluorinations, lab-scale synthesis. google.com |

| Tetrabutylammonium Fluoride (TBAF) | High solubility, high reactivity (anhydrous form), mild reaction conditions. nih.gov | Hydrated forms are less reactive, anhydrous form is difficult to handle. acsgcipr.org | Reactions requiring mild conditions. nih.gov |

Influence of Solvents in Halex Reactions (e.g., DMF, DMSO, Sulfolane)

The choice of solvent is crucial in Halex reactions as it must dissolve the reactants, particularly the fluoride salt, and withstand high temperatures. Polar aprotic solvents are universally employed for this purpose. acsgcipr.orgwikipedia.org

Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO) : These are common polar aprotic solvents used in Halex reactions. wikipedia.orggaylordchemical.com DMSO, in particular, has been shown to provide dramatically higher yields compared to DMF and sulfolane (B150427) in certain reactions due to its high polarity and ability to solvate cations effectively, thereby increasing the nucleophilicity of the fluoride anion. gaylordchemical.com For the synthesis of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine (B95902), DMSO has been used with CsF. googleapis.com

Sulfolane (Tetramethylene sulfone) : Sulfolane is a highly stable polar aprotic solvent, capable of withstanding the high temperatures (often 150-250°C) required for Halex reactions. wikipedia.orgacs.org Its high boiling point and thermal stability make it an excellent choice for industrial processes. acs.org It is frequently used in the synthesis of fluoroaromatics. acs.orgcpchem.com For the preparation of 5-chloro-2,3-difluoropyridine, a mixture of sulfolane and a tetralkylurea has been found to be surprisingly effective, improving conversion without the need to continuously remove the product. google.com

Role of Phase Transfer Catalysts in Fluorination

Phase Transfer Catalysts (PTCs) are often essential in Halex reactions, especially when using sparingly soluble metal fluorides like KF. acsgcipr.org PTCs facilitate the transfer of the fluoride anion from the solid phase or an aqueous phase into the organic phase where the reaction with the substrate occurs. illinois.edu This increases the effective concentration and reactivity of the fluoride ion, allowing for milder reaction conditions, shorter reaction times, and improved yields. google.com

Commonly used PTCs are quaternary ammonium or phosphonium (B103445) salts. google.com

Quaternary Phosphonium Salts : Tetraphenylphosphonium (B101447) bromide and tetrabutylphosphonium (B1682233) bromide are effective PTCs in the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine using KF. google.comgoogle.com

Quaternary Ammonium Salts : Tetraalkylammonium chlorides and bromides are also used. google.com

Crown Ethers and Polyglycol Ethers : These can also act as PTCs, complexing with the potassium ion and enhancing the solubility and nucleophilicity of the fluoride anion. google.comacs.org

The use of a PTC can be critical for achieving high yields, especially in industrial-scale production where the use of expensive reagents like CsF is avoided. google.com

Regioselectivity and Yield Optimization in Halex Reactions

In the fluorination of polychlorinated pyridines, controlling which chlorine atom is substituted (regioselectivity) is a significant challenge. The pyridine (B92270) nitrogen activates halogens at the 2- and 4-positions towards nucleophilic attack. thieme-connect.com

In the case of 2,3,5-trichloropyridine, the chlorine at the 2-position is the most activated and is typically substituted first. thieme-connect.com The subsequent substitution is more difficult. The halogen at the 3-position is displaced considerably faster than the one at the 5-position. thieme-connect.com This inherent reactivity difference allows for the synthesis of 5-chloro-2,3-difluoropyridine. thieme-connect.com

Yield optimization strategies include:

Temperature Control : Staged temperature profiles can be used. An initial lower temperature (e.g., 180-190°C) can favor the formation of the monofluorinated intermediate (3,5-dichloro-2-fluoropyridine), followed by a higher temperature (e.g., 200-210°C) to drive the reaction towards the desired difluoro product. google.comgoogle.com

Reagent Stoichiometry : Using an excess of the fluoride salt (e.g., 2.2 to 4.0 molar equivalents of KF per mole of trichloropyridine) helps to drive the reaction to completion. google.com

Continuous Removal of Product : In some setups, the desired product is continuously removed from the reaction mixture by distillation as it forms. This shifts the equilibrium towards the product and minimizes side reactions or further fluorination. google.comgoogle.com However, this is an energy-intensive approach. google.com

Computational studies combined with experimental work have shown that regioselectivity can be a complex interplay of kinetic and thermodynamic factors, which can sometimes be influenced by the catalyst. researchgate.netacs.org

Conversion of Trichloropyridines to Difluoropyridines

A primary route to substituted 2,3-difluoropyridines is the Halex fluorination of the corresponding trichloropyridines. A key industrial example is the synthesis of 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine.

The reaction typically proceeds in two stages:

First Fluorination : 2,3,5-Trichloropyridine is converted to 3,5-dichloro-2-fluoropyridine.

Second Fluorination : The intermediate is then converted to 5-chloro-2,3-difluoropyridine.

One patented method describes reacting 2,3,5-trichloropyridine with KF in an organic solvent using a phase-transfer catalyst like tetraphenylphosphonium bromide. The reaction is held at 180-190°C for 5-10 hours and then at 200-210°C for another 10-15 hours to yield the final product. google.comgoogle.com This process avoids the use of more expensive CsF while achieving good yields suitable for large-scale production. google.com Another process utilizes a solvent system of sulfolane mixed with N,N'-dimethylpropyleneurea to achieve high conversion with KF. google.com

Metalation-Carboxylation-Reduction Approaches

An alternative strategy for preparing specific derivatives of 2,3-difluoropyridine involves the selective functionalization of the pyridine ring. This multi-step approach allows for the precise introduction of functional groups at positions that are not accessible through direct substitution. researchgate.net

A common sequence is metalation, followed by carboxylation and subsequent reduction. This is particularly useful for synthesizing aldehydes from a difluoropyridine precursor. For example, This compound-4-carbaldehyde (B578290) can be synthesized from this compound via the following steps:

Lithiation (Metalation) : this compound is treated with a strong base, typically lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C). The deprotonation occurs selectively at the 4-position, which is activated by the adjacent fluorine atom and the ring nitrogen, to generate a lithiated intermediate. researchgate.net

Carboxylation : The lithiated species is then quenched with carbon dioxide (CO₂), often from dry ice, to form this compound-4-carboxylic acid. researchgate.net

Reduction : The resulting carboxylic acid is reduced to the corresponding aldehyde. This can be achieved using various reduction methods, such as the Rosenmund reduction (H₂, Pd/BaSO₄).

This approach offers high regioselectivity due to the directing effects of the existing substituents on the metalation step.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 79044 |

| Potassium Fluoride | 5235 |

| Cesium Fluoride | 23668 |

| Dimethylformamide (DMF) | 6228 |

| Dimethyl Sulfoxide (DMSO) | 679 |

| Sulfolane | 7506 |

| Tetraphenylphosphonium bromide | 74170 |

| Tetrabutylammonium bromide | 74258 |

| 2,3,5-Trichloropyridine | 15418 |

| 5-Chloro-2,3-difluoropyridine | 83030 |

| 3,5-Dichloro-2-fluoropyridine | 122269 |

| Lithium diisopropylamide (LDA) | 2724422 |

| Carbon dioxide | 280 |

| This compound-4-carbaldehyde | 13903102 |

| This compound-4-carboxylic acid | 13903101 |

| 2,6-Dichloropyridine | 15214 |

| Tetrabutylammonium fluoride (TBAF) | 74260 |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of fluoropyridines, the fluorine substituent can direct the metalation to an adjacent position. The lithiation of 3-fluoropyridine (B146971) is a key example, where the regioselectivity can be controlled by the reaction conditions. macsenlab.com Using strong bases like n-butyllithium (n-BuLi) in the presence of a chelating agent such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in diethyl ether directs the deprotonation to the C-2 position. wikipedia.org This selectivity is crucial for the synthesis of 2,3-disubstituted pyridines. Without a chelating agent, in a solvent like tetrahydrofuran (B95107) (THF), lithiation with n-BuLi occurs preferentially at the C-4 position. wikipedia.org

The regioselective ortho-lithiation of various halopyridines, including 3-fluoropyridine, with lithium diisopropylamide (LDA) in THF at low temperatures has been shown to afford 2,3- and 3,4-disubstituted pyridines in good yields after quenching with electrophiles. ereztech.com Similarly, magnesiation using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can also be employed for the regioselective C-H activation of substituted pyridines, including 3-fluoropyridine. indiamart.com The use of BF3·OEt2 can influence the regioselectivity of this metalation. indiamart.com

A study on the synthesis of benzofuropyridines demonstrated the directed ortho-lithiation of this compound, which, however, did not lead to the desired cyclized product under the initial conditions. rosesci.comnih.gov

Table 1: Regioselective Lithiation of 3-Fluoropyridine

| Base/Reagent | Solvent | Additive | Position of Lithiation |

| n-BuLi | Diethyl Ether | DABCO | C-2 |

| n-BuLi | THF | None | C-4 |

| LDA | THF | None | C-2 and C-4 |

| TMPMgCl·LiCl | THF | None / BF3·OEt2 | C-2 or C-4 |

Carboxylation of Lithiated Pyridines

Once the lithiated pyridine species is generated, it can be trapped with various electrophiles, including carbon dioxide, to yield carboxylic acids. The carboxylation of 2-lithio-3-fluoropyridine, formed via the DoM strategy, provides a direct route to 3-fluoropyridine-2-carboxylic acid. A practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate involves the regioselective lithiation of 3-fluoropyridine at the C-2 position, followed by quenching with carbon dioxide. wikipedia.orgnih.govsigmaaldrich.com This procedure has been developed to produce high yields and purity of the lithium carboxylate salt. wikipedia.org Similarly, lithiation at the C-4 position followed by carboxylation yields lithium 3-fluoropyridine-4-carboxylate. wikipedia.orgcenmed.com

The concept of "regioexhaustive substitution" has been applied to this compound, where all vacant positions were subjected to regioselective metalation and subsequent carboxylation to produce various fluorinated pyridinecarboxylic acids. ereztech.com

Table 2: Synthesis of Fluorinated Pyridine Carboxylic Acids via Lithiation and Carboxylation

| Starting Material | Lithiation Conditions | Quenching Agent | Product | Yield | Reference |

| 3-Fluoropyridine | n-BuLi, DABCO, Et2O | CO2 | Lithium 3-fluoropyridine-2-carboxylate | 85% | wikipedia.org |

| 3-Fluoropyridine | n-BuLi, THF, -45°C | CO2 | Lithium 3-fluoropyridine-4-carboxylate | 83% | wikipedia.org |

Reduction of Carboxylic Acid to Aldehyde

The reduction of fluorinated pyridine carboxylic acids to their corresponding aldehydes is a key transformation for further synthetic modifications. One reported method involves the reduction of this compound-4-carboxylic acid to this compound-4-carbaldehyde using Rosenmund conditions, which typically involve hydrogenation over a poisoned palladium catalyst (Pd/BaSO4) in the presence of a moderator like quinoline. fishersci.com

Another approach for the synthesis of fluorinated pyridine alcohols, which are precursors to aldehydes, involves the reduction of the corresponding esters. For instance, 3-fluoropyridine-2-methanol can be synthesized from 3-fluoro-2-pyridinecarboxylic acid isopropyl ester by reduction with sodium borohydride (B1222165) in a methanol (B129727) solution containing anhydrous calcium chloride. fishersci.ca The ester itself can be prepared from the carboxylic acid using thionyl chloride and isopropyl alcohol. fishersci.ca The reduction of the carboxylic acid group in 2-fluoro-3-(4-fluorophenyl)benzoic acid to an alcohol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. fishersci.at

Site-Selective Fluorination Strategies

Direct fluorination of the pyridine ring is an alternative and powerful strategy to introduce fluorine atoms at specific positions.

C-H Fluorination of Pyridines

Direct C-H fluorination offers an atom-economical route to fluorinated pyridines. A notable method employs silver(II) fluoride (AgF2) for the site-selective fluorination of a single C-H bond in pyridines and diazines. fishersci.senih.govamericanelements.com These reactions typically occur at room temperature with high selectivity for fluorination at the position adjacent to the nitrogen atom (the 2-position). nih.govfishersci.se This method is tolerant of a wide range of functional groups. nih.gov For 3-substituted pyridines, fluorination with AgF2 often occurs with exclusive selectivity to form the 2-fluoro-3-substituted pyridine product. fishersci.se

Other fluorinating agents have also been explored. Xenon difluoride (XeF2) reacts with pyridine to produce a mixture of 2-fluoropyridine (B1216828), 3-fluoropyridine, and 2,6-difluoropyridine (B73466). epa.gov Electrophilic fluorinating agents based on N-F chemistry, such as N-fluoropyridinium triflate and Selectfluor®, are also widely used for the fluorination of various organic molecules. indiamart.com A recent approach for C3-selective pyridine fluorination utilizes ring-opened Zincke imine intermediates that undergo regioselective C-F bond formation with electrophilic fluorination reagents. nih.gov

Oxidative Fluorination in the Presence of Transition Metals

Transition metal-catalyzed reactions provide another avenue for the fluorination of pyridines. Oxidative fluorination of pyridine with high-oxidation-state transition metal salts, such as those of cobalt, nickel, and silver, can yield 2-fluoro or 3-fluoro derivatives. epa.govfishersci.ca The regioselectivity of the fluorination can be dependent on the specific metal mediator used. fishersci.ca For example, chemical fluorination with Co and Ag salts tends to produce 2-fluoropyridines exclusively, whereas electrochemical fluorination in the presence of K2NiF6 can lead to 3-fluoro products. fishersci.ca The interaction of fluoropyridines with transition metal centers can lead to the activation of either C-F or C-H bonds, with a preference for C-H activation where the remaining C-F bonds are ortho to the metal. wikipedia.orgeasychem.orgsigmaaldrich.com

Regioselective Difluoromethylation of Pyridines

The introduction of a difluoromethyl (CF2H) group into a pyridine ring can significantly alter its properties. Recently, methods for the regioselective difluoromethylation of pyridines have been developed. One strategy allows for the switchable introduction of the CF2H group at either the meta- or para-position of pyridines. sigmaaldrich.com This is achieved by using oxazino-pyridine intermediates, which are accessed from the parent pyridine. These intermediates can undergo a radical process to achieve meta-C-H-difluoromethylation. sigmaaldrich.com The selectivity can be switched to the para-position by converting the oxazino-pyridines to pyridinium (B92312) salts in situ. sigmaaldrich.com

Another approach involves the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate as the difluoromethylation reagent in a transition-metal-free process. nih.gov

Temporary Dearomatization Strategies

Temporary dearomatization of pyridines represents a powerful strategy for accessing otherwise difficult-to-obtain substitution patterns. This approach involves the transient disruption of the pyridine's aromaticity to enable specific chemical transformations. Following the desired reaction, the aromaticity is restored, yielding the functionalized pyridine product.

One notable application of this strategy is in the synthesis of functionalized piperidines and their precursors. Dearomatization can be achieved through various methods, including hydrogenation or the addition of nucleophiles to activated pyridinium salts. nih.gov Significant progress has been made in developing catalytic hydrogenation methods with high chemo-, regio-, and stereoselectivity. nih.gov

A more recent development involves arenophile-mediated dearomatization, which allows for the direct introduction of heteroatom functionalities without the need for prior activation of the pyridine ring. nih.gov This method, combined with olefin oxidation chemistry, provides access to dihydropyridine (B1217469) cis-diols and epoxides. nih.gov These intermediates can be further transformed into a diverse range of functionalized piperidines. nih.gov

For instance, the photochemical para-cycloaddition of pyridines followed by dihydroxylation or epoxidation offers a direct route to these valuable intermediates. nih.gov This strategy streamlines the preparation of compounds like pyridine oxides, which were previously synthesized through more complex, multi-step procedures. nih.gov

While many dearomatization strategies focus on creating saturated rings, they are also instrumental in the synthesis of substituted pyridines. By carefully controlling the reaction conditions and the nature of the dearomatizing and rearomatizing agents, specific substituents can be introduced at desired positions on the pyridine ring.

Amination of Fluoropyridine Derivatives

The introduction of amino groups onto a fluoropyridine core is a critical transformation for the synthesis of many biologically active molecules.

A well-established method for the amination of fluoropyridine derivatives involves the use of hydrazine (B178648). This process is particularly effective for the synthesis of aminodifluoropyridines from trifluoropyridine precursors. The reaction typically involves treating a 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate. This step selectively displaces a fluorine atom to form a 2-hydrazino-3-substituted-5,6-difluoropyridine intermediate.

This method is often preferred over traditional amination with aqueous ammonia (B1221849) at high temperatures and pressures due to its milder reaction conditions, which lead to higher purity of the final product. The reaction conditions, such as temperature and the equivalents of hydrazine used, can be optimized to maximize the yield of the hydrazino intermediate.

A study on the palladium-catalyzed amination of 2-substituted pyridines demonstrated the preparation of protected pyridylhydrazine derivatives in a single step. nih.gov This reaction utilized chelating phosphine (B1218219) ligands and was effective with 2-pyridyl chlorides, bromides, and triflates as electrophiles. nih.gov Di-tert-butyl hydrazodiformate proved to be an excellent hydrazine source, and the resulting protected hydrazinopyridines could be deprotected under mild conditions. nih.gov

The hydrazino intermediates formed in the previous step are subsequently converted to the desired amino-pyridines through catalytic hydrogenation. researchgate.net Raney nickel is a commonly used catalyst for this transformation, which is carried out under a hydrogen atmosphere. This reduction step efficiently cleaves the N-N bond of the hydrazino group to yield the corresponding primary amine.

This two-step sequence of hydrazine-mediated amination followed by catalytic hydrogenation provides a reliable and high-yielding route to amino-substituted fluoropyridines. Yields for this process can range from 37% to over 90%, with the final products often achieving high purity (over 97% by HPLC) after optimization. The catalytic system's efficiency is crucial, and research has explored various catalysts, including rhodium-hydrazine complexes, which have shown to be active in hydrogenation reactions. google.com

Other Synthetic Routes

Beyond the methods detailed above, several other synthetic strategies are employed to produce difluoropyridines and their derivatives.

The Schiemann reaction provides a classic route to fluorinated aromatic and heteroaromatic compounds. This method involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.

For the synthesis of difluoropyridines, a double Schiemann reaction can be performed on a diaminopyridine. For example, 5-bromo-2,3-diaminopyridine can be converted to 5-bromo-2,3-difluoropyridine (B1283990) via diazotization in hydrogen fluoride. google.comepo.org Similarly, 2,6-diaminopyridine (B39239) can be diazotized in hydrogen fluoride to produce 2,6-difluoropyridine. sci-hub.rugoogle.com The reaction typically uses sodium nitrite (B80452) as the diazotizing agent at low temperatures. google.com The resulting diazonium fluoride intermediate is then decomposed by heating to yield the desired difluoropyridine. google.com While effective, the Schiemann reaction can sometimes be limited by the stability of the diazonium intermediate and the potential for side reactions. sci-hub.ru

A practical and efficient method for the synthesis of 3-substituted-2,6-difluoropyridines involves the halogen exchange (HALEX) reaction of the corresponding 3-substituted-2,6-dichloropyridines. researchgate.netjst.go.jp This approach utilizes a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), as the fluorinating agent in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. google.comresearchgate.netjst.go.jp

The use of CsF in DMSO has been reported as a facile method for this transformation. researchgate.netjst.go.jp This method is considered simpler and more accessible than some previously reported procedures. researchgate.netlookchem.com The resulting 3-substituted-2,6-difluoropyridines are valuable intermediates because their two distinct carbon-fluorine bonds can undergo tandem nucleophilic aromatic substitution (SNAr) reactions to produce 2,3,6-trisubstituted pyridines. researchgate.netresearchgate.net

The reaction conditions, including the choice of fluoride source, solvent, and temperature, can significantly impact the yield and selectivity of the reaction. For instance, the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethyl sulfone at 200°C for 24 hours was found to yield only 2-fluoro-3,5-dichloropyridine, indicating the difficulty of fluorine exchange at the 3-position under those conditions. google.com However, using a phase-transfer catalyst can enhance the reactivity of KF. google.com

| Starting Material | Reagents | Product | Reference |

| 3-substituted-2,5,6-trifluoropyridine | 1. Hydrazine monohydrate; 2. Raney nickel, H₂ | 2-amino-3-substituted-5,6-difluoropyridine | |

| 2-substituted pyridine (Cl, Br, OTf) | Di-tert-butyl hydrazodiformate, Pd catalyst, chelating phosphine ligand | Protected 2-hydrazinopyridine (B147025) derivative | nih.gov |

| 5-bromo-2,3-diaminopyridine | NaNO₂, HF | 5-bromo-2,3-difluoropyridine | google.comepo.org |

| 2,6-diaminopyridine | NaNO₂, HF | 2,6-difluoropyridine | sci-hub.rugoogle.com |

| 3-substituted-2,6-dichloropyridine | CsF, DMSO | 3-substituted-2,6-difluoropyridine | researchgate.netjst.go.jp |

| 2,3,5-trichloropyridine | KF, sulfolane, phase-transfer catalyst | 2,3-difluoro-5-chloropyridine | google.com |

Reactivity and Synthetic Transformations of 2,3 Difluoropyridine Scaffolds

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for functionalizing electron-deficient aromatic rings like pyridine (B92270). The presence of fluorine atoms on the 2,3-difluoropyridine scaffold significantly influences its reactivity and stability, making it a valuable substrate for various synthetic transformations.

The two fluorine atoms in this compound play a critical role in activating the pyridine ring towards nucleophilic attack. Fluorine is the most electronegative element, and its atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the pyridine ring, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to attack by nucleophiles.

The positions on the pyridine ring are not equally reactive towards nucleophilic attack. In general, positions ortho and para (C2, C4, C6) to the ring nitrogen are electronically activated because the nitrogen atom can effectively stabilize the anionic charge in the Meisenheimer intermediate through resonance. stackexchange.com For this compound, the potential sites for substitution are C4, C5, and C6.

The regioselectivity of SNAr reactions on the this compound scaffold is governed by the combined electronic effects of the ring nitrogen and the two fluorine atoms.

Attack at C4: This position is para to the C2-fluorine and meta to the C3-fluorine. It is also ortho to the ring nitrogen's influence from the C6 position.

Attack at C6: This position is para to the ring nitrogen and ortho to the C2-fluorine. The nitrogen atom strongly activates this position.

Attack at C5: This position is meta to the ring nitrogen and para to the C2-fluorine, while also being ortho to the C3-fluorine.

While specific directives for this compound are complex, studies on related polyfluorinated pyridines, such as pentafluoropyridine, show that nucleophilic attack occurs preferentially at the C4 position (para to the nitrogen), followed by the C2 and C6 positions (ortho to the nitrogen). rsc.orgnih.gov The concept of "regioexhaustive substitution" has been successfully applied to this compound, demonstrating that by using appropriate directing groups (like chlorine or trimethylsilyl), every vacant position on the ring can be selectively functionalized. acs.org

| Position | Activating Factors | Predicted Reactivity |

|---|---|---|

| C4 | Para to C2-Fluorine, Ortho to C5, Activated by ring Nitrogen (para-like effect) | High |

| C6 | Para to ring Nitrogen, Ortho to C2-Fluorine | High |

| C5 | Para to C2-Fluorine, Ortho to C3-Fluorine | Moderate |

The presence of two fluorine atoms allows for sequential or tandem SNAr reactions, where each fluorine atom is replaced in a stepwise manner. This approach is highly valuable for synthesizing multisubstituted pyridines. For instance, 3-substituted-2,6-difluoropyridines are recognized as important precursors for 2,3,6-trisubstituted pyridines through tandem SNAr reactions. researchgate.net

In the case of this compound, a first nucleophilic substitution can occur at one of the activated positions (e.g., C4 or C6). The introduction of the first substituent alters the electronic properties of the ring, which in turn influences the position and reactivity of the second substitution. This allows for the controlled, stepwise introduction of two different nucleophiles, leading to complex and unsymmetrically substituted pyridine derivatives. nih.gov

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1 | This compound + Nucleophile A | 2-Fluoro-3-(NuA)-pyridine (hypothetical) | First substitution occurs at an activated position. |

| 2 | 2-Fluoro-3-(NuA)-pyridine + Nucleophile B | 2-(NuB)-3-(NuA)-pyridine (hypothetical) | Second, different nucleophile displaces the remaining fluorine atom. |

This compound and related fluoropyridine scaffolds react with a wide range of nucleophiles. The nature of the nucleophile can sometimes influence the reaction mechanism and the relative reactivity of different halogens. sci-hub.se

Oxygen Nucleophiles: Alkoxides and phenoxides readily displace fluorine atoms from activated pyridine rings. Reactions with alcohols, often in the presence of a base, are common methods for introducing alkoxy or aryloxy groups. sci-hub.se

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azides, are effective nucleophiles for SNAr reactions with fluoropyridines. These reactions are fundamental for the synthesis of aminopyridines, which are important in medicinal chemistry. researchgate.net

Sulfur Nucleophiles: Thiolates are generally excellent nucleophiles in SNAr reactions due to their high polarizability and can efficiently displace fluorine atoms to form thioethers. nih.govsci-hub.se

Carbon Nucleophiles: While less common, stabilized carbanions derived from compounds like malonates or cyanides can also act as nucleophiles in SNAr reactions on highly activated systems. sci-hub.se

| Nucleophile Type | Example | General Reactivity |

|---|---|---|

| Oxygen (O) | Sodium Ethoxide (NaOEt), Phenols | High |

| Nitrogen (N) | Piperidine, Ammonia (NH₃) | High |

| Sulfur (S) | Sodium Thiophenoxide (PhSNa) | Very High |

| Carbon (C) | Phenylacetonitrile (PhCH₂CN) | Moderate (requires strong activation) |

A distinctive feature of SNAr reactions is the "element effect," which describes the relative reactivity of different halogen leaving groups. For most activated SNAr reactions, the typical order of reactivity is F > Cl > Br > I. researchgate.netnih.gov This is contrary to SN1 and SN2 reactions, where iodide is the best leaving group.

The reason for this trend is that the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Fluorine's high electronegativity most effectively polarizes the C-F bond and stabilizes the transition state leading to the intermediate, thereby accelerating the initial nucleophilic attack. masterorganicchemistry.comsci-hub.se For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov

However, this reactivity order is not absolute. In cases where the second step of the SNAr mechanism (expulsion of the leaving group) becomes rate-determining, the order can revert to the more conventional I > Br > Cl > F. nih.gov This can occur with certain highly polarizable but weakly basic nucleophiles, such as thiolates. sci-hub.se

| Substrate | Relative Rate | Reference |

|---|---|---|

| 2-Fluoropyridine | 320 | nih.gov |

| 2-Chloropyridine | 1 | nih.gov |

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve an organometallic reagent (R-M) and an organic halide (R'-X). wikipedia.orgyoutube.com

While aryl chlorides, bromides, and iodides are the most common substrates for cross-coupling reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, the use of aryl fluorides presents a greater challenge due to the strength of the C-F bond. nih.govclaremont.edu The oxidative addition of a C-F bond to a low-valent metal center (a key step in the catalytic cycle) is thermodynamically and kinetically less favorable than for other halogens. youtube.com

Despite these challenges, advancements in catalyst design, particularly the development of specialized ligands and nickel-based catalysts, have enabled the use of fluorinated arenes and heteroarenes in cross-coupling reactions. nih.gov These reactions are often valuable for late-stage functionalization in complex molecule synthesis. For this compound, a cross-coupling reaction could potentially be directed at either the C2 or C3 position, depending on the catalyst system and reaction conditions. This would allow for the introduction of aryl, alkyl, or other organic fragments, complementing the functionalization patterns achievable through SNAr reactions.

Organometallic Chemistry

Metalation Reactions and Their Regioselectivity

Metalation, particularly lithiation, is a fundamental transformation in organic synthesis that allows for the introduction of a wide range of electrophiles. The regioselectivity of metalation on the this compound ring is influenced by the directing effects of the fluorine atoms and other substituents present on the ring. The fluorine atom at the 2-position is a strong ortho-directing group, facilitating metalation at the adjacent C-3 position. However, the fluorine at C-3 can also direct metalation to the C-4 position. The choice of the metalating agent and reaction conditions plays a crucial role in determining the site of metalation. For instance, the use of bulky lithium amide bases can favor metalation at less sterically hindered positions.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium compounds from organic halides. wikipedia.org This reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgharvard.edu For halogenated 2,3-difluoropyridines, this reaction provides a regioselective route to specific lithiated intermediates that might be difficult to access through direct metalation. For example, a bromo or iodo substituent at a specific position on the this compound ring can be selectively exchanged with lithium, allowing for subsequent functionalization at that site. The reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. byu.edu

| Substrate | Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 2,3-Difluoro-X-iodopyridine | n-BuLi | THF | -78 | 2,3-Difluoro-X-lithiopyridine |

| 2,3-Difluoro-X-bromopyridine | t-BuLi | Et2O | -78 | 2,3-Difluoro-X-lithiopyridine |

Trapping of Organolithium Intermediates with Electrophiles

The regioselective metalation of this compound provides a powerful strategy for the introduction of various functional groups. The generation of organolithium intermediates, followed by trapping with a range of electrophiles, allows for the synthesis of diverse substituted difluoropyridine derivatives. This process typically involves the deprotonation of the pyridine ring at a specific position using a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an electrophile. researchgate.net

For instance, ortho-lithiation of this compound can be achieved, and the resulting organolithium species can be quenched with various electrophilic reagents to yield 2,3-disubstituted pyridines in good to excellent yields. researchgate.net This methodology has been applied to introduce a carboxyl group by trapping the intermediate with carbon dioxide. researchgate.net The concept of "regioexhaustive substitution" has been successfully applied to this compound, allowing for regioselective metalation and subsequent carboxylation at vacant positions. researchgate.net

Research has demonstrated the trapping of these organolithium intermediates with several types of electrophiles. The choice of electrophile dictates the functional group that is introduced onto the this compound scaffold.

Table 1: Examples of Electrophilic Trapping of Lithiated this compound

| Electrophile | Product | Reference |

| Carbon Dioxide | This compound-4-carboxylic acid | researchgate.netchemicalbook.com |

| Iodine | 2,3-Difluoro-4-iodopyridine | researchgate.net |

This synthetic approach is a key method for creating functionalized this compound building blocks, which are valuable in the development of new chemical entities in various fields. researchgate.net The intrinsic high reactivity of organolithiums facilitates rapid chemical transformations. researchgate.net

Electrophilic Substitution Reactions on Pyridine Ring Systems

Electrophilic aromatic substitution (EAS) on pyridine rings is inherently challenging compared to benzene. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. lkouniv.ac.in This deactivation is a significant hurdle for carrying out typical EAS reactions. quora.commasterorganicchemistry.com

The introduction of fluorine atoms to the pyridine ring further exacerbates this challenge. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect, which further deactivates the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. researchgate.net This combination of the pyridine nitrogen's deactivating effect and the inductive effect of fluorine substituents makes electrophilic substitution on fluorinated pyridines a difficult transformation to achieve under standard conditions. nih.gov

Despite the challenges, some electrophilic substitution reactions on fluorinated pyridine systems have been reported, often requiring harsh reaction conditions.

Nitration: The nitration of halogenated pyridines, such as dichloropyridines, is known to require a mixture of nitric acid and sulfuric acid. google.com For particularly deactivated systems, even more potent conditions, such as fuming sulfuric acid (oleum), may be necessary to facilitate the reaction. google.comgoogle.com The nitration of 2,6-difluoropyridine (B73466) has been considered, suggesting that similar oleum-based nitration techniques could be applicable. google.com The electrophile in these reactions is the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid. lkouniv.ac.in

Sulfonation: Aromatic sulfonation is a reversible reaction that typically involves heating the aromatic compound with sulfuric acid or fuming sulfuric acid. wikipedia.orgyoutube.comkhanacademy.org The active electrophile is sulfur trioxide (SO₃) or its protonated form. wikipedia.orgyoutube.com Due to the electron-deficient nature of the this compound ring, forcing conditions would likely be required for sulfonation to occur. The reversibility of sulfonation can be exploited in synthesis, for example, by using the sulfonic acid group as a blocking group. wikipedia.org

Halogenation: Direct halogenation of pyridine rings via an electrophilic pathway can be challenging. chemrxiv.org Free-radical halogenation is a potential alternative for alkyl-substituted pyridines but is often unselective. wikipedia.org More recent methods have been developed for the site-selective fluorination of pyridines. For example, silver(II) fluoride (B91410) (AgF₂) has been used for the direct fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines at ambient temperature. researchgate.netorgsyn.org This method offers high selectivity and functional group tolerance. orgsyn.org

Functional Group Transformations

Functional group transformations on substituted this compound scaffolds are essential for the synthesis of more complex molecules. These reactions involve the conversion of one functional group into another without altering the core pyridine structure.

The oxidation of an aldehyde group attached to an aromatic ring to a carboxylic acid is a common and important transformation in organic synthesis. For aldehydes situated on a difluoropyridine ring, this can be achieved using strong oxidizing agents. One common method involves the use of chromic acid or potassium permanganate (B83412) under heated conditions. youtube.com This process converts the aldehyde functionality (-CHO) into a carboxylic acid group (-COOH).

Table 2: Oxidation of this compound-4-carboxaldehyde

| Starting Material | Reagent(s) | Product |

| This compound-4-carboxaldehyde | Hot KMnO₄ or H₂CrO₄ | This compound-4-carboxylic acid |

The reduction of an aldehyde group to a primary alcohol is another fundamental functional group transformation. This can be accomplished using various reducing agents. For an aldehyde on the this compound ring, common reduction methods include the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com Catalytic hydrogenation is also an effective method for this transformation. These methods convert the aldehyde group (-CHO) into a hydroxymethyl group (-CH₂OH).

Table 3: Reduction of this compound-4-carboxaldehyde

| Starting Material | Reagent(s) | Product |

| This compound-4-carboxaldehyde | Zn(Hg), HCl (Clemmensen) | (2,3-Difluoropyridin-4-yl)methanol |

| This compound-4-carboxaldehyde | H₂NNH₂, NaOH (Wolff-Kishner) | (2,3-Difluoropyridin-4-yl)methanol |

Other Redox Reactions

While the direct redox behavior of the this compound ring itself is not extensively documented in dedicated studies, its derivatives can participate in various redox-mediated transformations. A notable example is the utilization of photoredox catalysis for the synthesis of more complex fluorinated pyridine structures.

In this context, visible-light-induced reactions have emerged as a powerful tool. For instance, photoredox catalysis can facilitate the generation of radicals from appropriately substituted this compound derivatives, which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations often rely on the ability of a photocatalyst to initiate a single-electron transfer (SET) process upon light absorption, thereby activating the substrate.

One illustrative, though general, approach involves the photoredox-catalyzed reaction of in situ-generated difluoroalkyl derivatives with various radical acceptors. Although not specific to a this compound core, the principles can be extended. For example, the reaction of phenyl 2,2,3,3,3-pentafluoro-propanimidothioate with alkenes and water, catalyzed by Ir(ppy)₃ under blue light irradiation, proceeds via a SET reduction to generate a fluorinated radical, leading to the formation of functionalized γ-lactams. nih.gov This highlights the potential for activating C-F or other bonds in highly fluorinated pyridine derivatives under photoredox conditions.

The following table summarizes a representative photoredox-catalyzed reaction, illustrating the general conditions employed in such transformations.

Table 1: Representative Conditions for Photoredox-Catalyzed Reactions

| Parameter | Condition |

| Photocatalyst | Ir(ppy)₃ (1 mol%) |

| Solvent | CH₃CN |

| Base | Cs₂CO₃ (2 equivalents) |

| Light Source | 6 W blue LEDs (450 nm) |

| Temperature | Room Temperature |

| Duration | 24 hours |

Note: This table represents generalized conditions for photoredox catalysis and may require optimization for specific this compound substrates.

Further research is required to fully explore the scope and limitations of other redox reactions specifically involving the this compound scaffold.

Decarboxylative Fluorination

Decarboxylative fluorination is a powerful synthetic strategy for the introduction of fluorine atoms by replacing a carboxylic acid group. This transformation is particularly valuable for the synthesis of fluorinated compounds from readily available carboxylic acid precursors. While specific examples detailing the decarboxylative fluorination of this compound carboxylic acids are not extensively reported, the general principles of this reaction, particularly those catalyzed by silver salts with electrophilic fluorine sources like Selectfluor®, are well-established for a wide range of aliphatic and arylacetic acids. nih.govresearchgate.net

The proposed mechanism for silver-catalyzed decarboxylative fluorination involves the formation of a silver(I) carboxylate, which then undergoes oxidation to a higher-valent silver species. This is followed by a single-electron transfer to generate a carboxyl radical, which readily extrudes carbon dioxide to form an alkyl or aryl radical. This radical is then trapped by a fluorine atom donor, such as Selectfluor®, to yield the fluorinated product. nih.gov

A plausible reaction scheme for the decarboxylative fluorination of a generic 2,3-difluorophenylacetic acid derivative is presented below.

General Reaction Scheme:

The reaction conditions for such transformations are typically mild and operationally simple. The following table outlines representative conditions for a silver-catalyzed decarboxylative fluorination, which would likely serve as a starting point for a this compound-containing substrate.

Table 2: Representative Conditions for Ag-Catalyzed Decarboxylative Fluorination

| Parameter | Condition |

| Catalyst | AgNO₃ |

| Fluorinating Agent | Selectfluor® |

| Solvent | Aqueous acetone (B3395972) or similar polar solvent mixtures |

| Temperature | Room temperature to mild heating |

Note: The specific conditions, including catalyst loading, stoichiometry of the fluorinating agent, and solvent system, would require optimization for substrates based on the this compound scaffold.

The application of this methodology to this compound carboxylic acids would provide a direct route to valuable fluoromethyl-2,3-difluoropyridine derivatives, which are of interest in medicinal chemistry and materials science. Further investigations are needed to demonstrate the feasibility and efficiency of this transformation on the this compound scaffold.

Applications of 2,3 Difluoropyridine and Its Derivatives in Scientific Research

Medicinal Chemistry and Drug Discovery

The difluoropyridine moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of electronic properties and synthetic accessibility. Researchers have extensively utilized 2,3-difluoropyridine and its derivatives to construct novel therapeutic agents with diverse pharmacological activities.

Precursors for Active Pharmaceutical Ingredients (APIs)

This compound and its substituted analogs serve as critical intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). jindunchemistry.comossila.com For instance, 5-Chloro-2,3-difluoropyridine (B143520) is a key precursor in the production of certain antiviral and antibacterial agents. ontosight.ai The halogenated structure of these pyridines provides a reactive handle for further chemical modifications, enabling the construction of complex molecular architectures found in modern pharmaceuticals. jindunchemistry.com The versatility of these compounds makes them valuable starting materials for creating a diverse range of drug candidates. datainsightsmarket.com

Development of Heterocyclic Scaffolds for Drug Candidates

The development of novel heterocyclic scaffolds is a central theme in drug discovery. This compound derivatives are instrumental in this area, providing a foundation for building libraries of compounds with potential therapeutic value. Current time information in Bangalore, IN. For example, 3-substituted-2,6-difluoropyridines have been used to synthesize 2,3,6-trisubstituted pyridines, which are popular scaffolds for drug candidates. nih.gov This approach allows for the systematic exploration of chemical space and the optimization of structure-activity relationships. The synthesis of highly functionalized heterocyclic compounds from fluorinated pyridines is a key strategy in the "lead generation" phase of drug development. dur.ac.uk

Synthesis of Antiviral, Antifungal, and Anti-inflammatory Agents

Derivatives of this compound have shown significant promise in the development of agents to combat a range of diseases.

Antiviral Activity: The synthesis of monofluoro and difluoro analogues of pyrimidine (B1678525) deoxyribonucleosides has yielded compounds with significant activity against the human immunodeficiency virus (HIV-1). nih.gov Specifically, 1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine demonstrated notable antiviral effects. nih.gov Additionally, certain pyridine (B92270) spiro derivatives have shown inactivation activity against the tobacco mosaic virus (TMV). acs.org 5-Chloro-2,3-difluoropyridine also serves as a precursor in creating antiviral agents. jindunchemistry.com

Antifungal Activity: Research has indicated that certain derivatives exhibit antifungal properties. mdpi.com For example, 5-Chloro-2,3-difluoropyridine is used in the production of fungicides. jindunchemistry.com

Anti-inflammatory Activity: Compounds with structural similarities to 2-Amino-5-(3,5-difluorophenyl)pyridine have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. vulcanchem.com Furthermore, 5-Chloro-2,3-difluoropyridine plays a role in the synthesis of anti-inflammatory agents. jindunchemistry.com

Role in Treating Central Nervous System Disorders and Infectious Diseases

The application of this compound derivatives extends to the challenging fields of central nervous system (CNS) disorders and infectious diseases.

Central Nervous System Disorders: Derivatives of 2-(Chloromethyl)-3,5-difluoropyridine have been investigated for their potential role in treating CNS disorders. The dysfunction of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in multiple CNS disorders like neuroinflammation and cognitive impairment, has been a target for inhibitors containing fluoropyridyl groups. nih.gov Furthermore, N-(phenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives, which are structurally related to difluoropyridines, have shown potential as GPR17 modulators for treating myelinating disorders such as multiple sclerosis. google.com A patent has also described pyridine and pyrazine (B50134) derivatives as protein kinase modulators for treating neurodegenerative disorders of the central nervous system, including Alzheimer's disease. google.com

Infectious Diseases: The antibacterial properties of this compound have been noted, with its mechanism of action involving the inhibition of protein synthesis in bacterial cells, leading to cell death. biosynth.com Derivatives of 2-(Chloromethyl)-3,5-difluoropyridine have also been explored for treating infectious diseases.

Antimicrobial Activity, including against Mycobacterium tuberculosis

The search for new antimicrobial agents is a global health priority, and difluoropyridine derivatives have emerged as a promising class of compounds.

Derivatives of 2,6-Diamino-3,5-difluoropyridine (B1336603) have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. Research has shown that fluoroquinolone derivatives synthesized from this compound exhibit significant antimycobacterial activity. The structure-activity relationship (SAR) analysis indicates that modifications to the pyridine ring can enhance the potency of these compounds.

Furthermore, a series of novel Ethyl-3-benzoyl-6,8-difluoroindolizine-1-carboxylate analogs, synthesized from 3,5-Difluoropyridinium N-ylide, were evaluated for their anti-tubercular potential against M. tuberculosis H37Rv, showing activity in the range of 6.25-50 µM. researchgate.net The unique 6-amino-3,5-difluoropyridine-2-yl group at the R1 position of certain fluoroquinolones, such as WQ-3810, is credited with their high potency against fluoroquinolone-resistant Mycobacterium tuberculosis. researchgate.netnih.gov

The following table summarizes the antimicrobial activity of some difluoropyridine derivatives:

| Compound/Derivative Class | Pathogen | Activity Level | Reference(s) |

| 2,6-Diamino-3,5-difluoropyridine derivatives | Mycobacterium tuberculosis | Effective | |

| 2,6-Diamino-3,5-difluoropyridine derivatives | Staphylococcus aureus | Effective | |

| 2,6-Diamino-3,5-difluoropyridine derivatives | Escherichia coli | Moderate | |

| Ethyl-3-benzoyl-6,8-difluoroindolizine-1-carboxylates | Mycobacterium tuberculosis H37Rv | MIC = 6.25-50 µM | researchgate.net |

| Fluoroquinolones with 6-amino-3,5-difluoropyridine-2-yl group | Fluoroquinolone-resistant Mycobacterium tuberculosis | High Potency | researchgate.net |

Enzyme Inhibition Studies (e.g., Cytochrome P450)

Enzyme inhibition is a key mechanism of action for many drugs. Derivatives of this compound have been studied for their ability to inhibit various enzymes, including the cytochrome P450 (CYP450) family, which plays a crucial role in drug metabolism.

Derivatives of 2-(Chloromethyl)-3,5-difluoropyridine have been shown to inhibit cytochrome P450 enzymes. The introduction of a 2,6-difluorophenyl group in certain molecules has been found to decrease the inhibition of cytochrome P450 3A4 (CYP3A4). researchgate.net Conversely, incorporating a 2,6-diamino-3,5-difluoropyridine substituent can increase activity due to the formation of a salt bridge with specific amino acid residues in the enzyme's active site. researchgate.net

Studies on flavonoid derivatives have provided insights into the structure-function relationships of CYP450 inhibition, with a high correlation observed between the inhibition of P450 1B1 and 1A1. nih.gov While not directly involving this compound, this research underscores the importance of substitution patterns on inhibitor potency, a principle that is applicable to the design of difluoropyridine-based inhibitors.

The table below presents examples of enzyme inhibition by compounds related to difluoropyridines:

| Compound/Derivative Class | Enzyme Target | Effect | Reference(s) |

| 2-(Chloromethyl)-3,5-difluoropyridine derivatives | Cytochrome P450 | Inhibition | |

| Derivatives with 2,6-difluorophenyl group | Cytochrome P450 3A4 (CYP3A4) | Decreased inhibition | researchgate.net |

| Derivatives with 2,6-diamino-3,5-difluoropyridine group | p38 MAP Kinase | Increased activity | researchgate.net |

| 2-Amino-3-amido-5-aryl-pyridines | Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) | Potent and selective inhibition | vulcanchem.com |

Agrochemical Development

Fluorinated compounds play a significant role in the agrochemical industry due to their enhanced biological efficacy and stability. This compound and its derivatives serve as important intermediates in the production of modern crop protection agents.

A derivative of this compound, 5-chloro-2,3-difluoropyridine, is a key intermediate in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. nbinno.comjindunchemistry.comchemblink.com This compound's halogenated pyridine structure provides a reactive platform for creating a diverse range of active ingredients for crop protection. jindunchemistry.comyychemical.com For example, 5-chloro-2,3-difluoropyridine is used in the preparation of the herbicide clodinafop-propargyl. agrochemicals.com.cnchemicalbook.com The presence of fluorine atoms in these agrochemicals can lead to improved efficacy and environmental stability. chemblink.com

The development of fluorinated pesticides, such as fluorinated pyrethroids and benzoylureas, has been a major focus in the agrochemical industry. jindunchemistry.comgoogle.combelievechemical.com These classes of insecticides are known for their high efficiency. 5-Chloro-2,3-difluoropyridine is an important intermediate in the synthesis of these types of compounds. jindunchemistry.com The incorporation of fluorine can enhance the insecticidal activity and stability of the final products. jindunchemistry.com

Materials Science and Specialty Chemicals

The unique electronic properties and reactivity of this compound and its derivatives make them valuable building blocks in materials science for the creation of advanced materials with specific functionalities. jindunchemistry.com

5-Chloro-2,3-difluoropyridine serves as a building block for the synthesis of specialty materials, including polymers and dyes. nbinno.comjindunchemistry.com The distinct chemical structure of this compound allows for its incorporation into larger molecular architectures, leading to materials with tailored properties for applications in fields such as electronics and optics. nbinno.com

Development of Fluorinated Specialty Compounds

The this compound scaffold is a crucial component in the synthesis of advanced fluorinated materials. The unique properties conferred by the fluorine atoms—such as high thermal stability and oxidative resistance due to the strong carbon-fluorine bond—make these compounds highly desirable for specialty applications. mdpi.comzeusinc.com Derivatives, particularly 5-Chloro-2,3-difluoropyridine, serve as key intermediates in the creation of a range of specialty materials, including high-performance polymers, liquid crystals, and dyes. patsnap.comnbinno.com

The introduction of fluorine enhances the stability and bioactivity of molecules, a property leveraged in the agrochemical and pharmaceutical industries. nbinno.comfishersci.com In material science, the unique chemical structure of this compound derivatives allows them to act as building blocks for materials with specific properties tailored for use in electronics and optics. nbinno.com The use of fluorinated pyridines is central to the development of liquid crystal displays (LCDs), where fluorination helps to optimize the dielectric anisotropy and viscosity of the liquid crystalline materials. zeusinc.comresearchgate.netncku.edu.tw

Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs

In the field of optoelectronics, derivatives of difluoropyridine are instrumental in the development of materials for Organic Light-Emitting Diodes (OLEDs). Specifically, they are used to create Thermally Activated Delayed Fluorescence (TADF) emitters. worktribe.combeilstein-journals.orgedinst.com TADF is a mechanism that allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, significantly boosting the internal quantum efficiency of OLEDs. edinst.comnih.gov

A notable example is the use of 3,5-Difluoropyridine-2-carbonitrile, a difluorinated cyanopyridine, in the synthesis of TADF emitters. ctdbase.org This compound is highly electron-deficient, which allows its fluorine substituents to be readily replaced in nucleophilic aromatic substitution reactions to build the final emitter molecule. ctdbase.org An OLED device incorporating a TADF emitter synthesized from this building block has demonstrated high performance, with reported maximum current, power, and external quantum efficiencies of 27.5 cd/A, 25.6 lm/W, and 9.1%, respectively. ctdbase.org The development of stable and efficient blue TADF emitters remains a key challenge, and strategies such as deuteration of the emitter molecules are being explored to enhance their operational stability. chemrxiv.org

Broader Organic Synthesis and Building Block Utility

This compound and its derivatives are recognized as highly versatile intermediates and building blocks in organic synthesis. sigmaaldrich.com Their utility is most prominent in the synthesis of agrochemicals and pharmaceuticals, where the presence of the difluoropyridine core can lead to compounds with enhanced biological activity. sigmaaldrich.comgoogle.com The reactivity of the pyridine ring is enhanced by the presence of the electronegative fluorine atoms, making the molecule susceptible to various chemical transformations. sigmaaldrich.com

Versatility in Introducing Functional Groups

The structure of this compound offers remarkable flexibility for the regioselective introduction of various functional groups. Researchers have demonstrated the ability to functionalize each vacant position on the pyridine ring through a concept known as "regioexhaustive substitution". acs.org This is achieved by employing strategic metalation and subsequent reactions like carboxylation. acs.org The direction of the functionalization can be controlled by using either an activating protective group (like chlorine) or a screening protective group (like trimethylsilyl) at a neighboring site. acs.org This "toolbox" of methods allows for the synthesis of a wide array of specifically substituted fluorinated pyridinecarboxylic acids from a single starting material. acs.org

Furthermore, derivatives such as This compound-4-carbaldehyde (B578290) possess an aldehyde group that provides a reactive site for further functionalization through reactions like condensation or nucleophilic addition, enabling the synthesis of a diverse range of more complex molecules.

Creation of Complex Organic Molecules

The utility of this compound as a building block is highlighted by its role in the total synthesis of complex and biologically active molecules. For instance, it is a key intermediate in the preparation of 2,7-diazaspiro[4.5]decan-1-one derivatives. chemicalbook.cominnospk.com These complex spirocyclic compounds have been investigated as inhibitors of 11-β hydroxysteroid dehydrogenase type 1 and as mineralocorticoid receptor antagonists, making them relevant for the development of treatments for hypertension and metabolic disorders. chemicalbook.cominnospk.com

In agrochemical synthesis, the derivative 5-chloro-2,3-difluoropyridine is used to prepare pyridinyloxyphenoxyalkanecarboxylic acids, which function as potent herbicides. google.com In the pharmaceutical realm, 3-substituted-2,6-difluoropyridines are crucial for synthesizing 2,3,6-trisubstituted pyridines, including complex macrocyclic structures that have been identified as novel and potent inhibitors of Protein Kinase C theta (PKCθ), a target for autoimmune diseases. researchgate.netnih.gov Additionally, research has shown the synthesis of 3,3-difluoropyridine-2,4(1H,3H)-dione derivatives, which serve as precursors to complex nucleoside analogues with potential cytostatic activity.

Computational and Spectroscopic Analysis Excluding Basic Property Data

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for modeling reaction pathways, providing detailed insights into transition states and reaction thermodynamics that are often difficult to determine experimentally.

One study investigated the formylation of various fluoropyridines, including difluoro-isomers, using a silylformamidine reagent. nih.gov The reaction with fluoropyridines proceeded via C-H insertion to afford the corresponding aminals, which were then hydrolyzed to aldehydes. DFT calculations were employed to unravel the reaction mechanism, revealing that the process involves the deprotonation of the pyridine (B92270) ring by the carbenic form of the reagent, followed by the rearrangement of the resulting tight ionic pair to form the product. nih.gov An alternative pathway, involving the addition of the carbene to a pyridine carbon followed by a hydrogen transfer, was calculated to have a much higher activation energy, making it less favorable. nih.gov The study noted that the reaction proceeded more readily as the number of fluorine atoms on the pyridine ring increased. nih.gov

While direct DFT studies on many reaction mechanisms for 2,3-difluoropyridine are not extensively published, research on its isomers provides a valuable framework. For instance, the mechanism of the lithium diisopropylamide (LDA)-mediated substitution of 2,6-difluoropyridine (B73466) has been thoroughly examined using a combination of rate studies and DFT computations. nih.gov These studies revealed a process involving the reversal of an initial ortholithiation step, followed by a nucleophilic 1,2-addition. nih.gov The computational models helped to define the stoichiometries of the monomer-based transition states and provided evidence for a direct substitution pathway that avoids the formation of a Meisenheimer complex. nih.gov Such detailed mechanistic insights for a closely related isomer highlight the capability of DFT to map out complex organometallic reaction pathways for fluorinated pyridines.

Influence of Fluorine Atoms on Electronic Properties

The introduction of two adjacent, strongly electronegative fluorine atoms onto the pyridine ring at the 2- and 3-positions induces significant changes in the molecule's electronic structure. These changes govern its reactivity, molecular interactions, and spectroscopic characteristics.

Fluorine substitution profoundly influences the electronic structures and ionization behaviors of pyridine systems. rsc.org The spatial arrangement of fluorine atoms can selectively stabilize the nitrogen lone pair and the π orbitals in the pyridine ring, which significantly affects valence orbital energies. rsc.org A comparative evaluation of 2,3-, 2,5-, and 2,6-difluoropyridine (DFP) derivatives demonstrated how the specific positioning of the fluorine atoms governs ionization energies and molecular geometries. rsc.org

Theoretical studies using ab initio and DFT methods have been conducted on various difluoropyridine isomers. researchgate.net Analyses of the ground state rotational spectra for isomers including this compound, combined with ab initio predictions, show a pronounced deviation from the geometry of the parent pyridine ring. researchgate.net This distortion is consistent with bonding models that involve subtle changes in the hybridization of the carbon atom bonded to the fluorine substituent and the donation of electron density from the fluorine lone pair into the π-system of the pyridine ring. researchgate.net

The electronic effects of fluorine are a combination of a strong inductive (-I) effect, which withdraws electron density from the ring through the sigma bond, and a weaker mesomeric (+M or resonance) effect, which can donate electron density from fluorine's lone pairs into the pi system. In fluorinated pyridines, the substituent fluorine atom acts as an electron-withdrawing group. researchgate.net This withdrawal makes the pyridine ring nitrogen atom less negative and the remaining ring hydrogen atoms more electropositive as the degree of fluorination increases. researchgate.net This alteration of charge distribution directly impacts the molecule's ability to engage in non-covalent interactions, such as hydrogen bonding. researchgate.net

The table below summarizes the average carbon-fluorine bond lengths for a series of fluoropyridines as determined by computational models. As more fluorine atoms are added, the C-F bonds tend to shorten.

| Molecule | Average C–F bond length (Å) |

|---|---|

| 2-Fluoropyridine (B1216828) | 1.34431 |

| 3-Fluoropyridine (B146971) | 1.34824 |

| 4-Fluoropyridine | 1.34439 |

| This compound | 1.338525 |

| 2,4-Difluoropyridine | 1.340705 |

| 2,5-Difluoropyridine | 1.345565 |

| 2,6-Difluoropyridine | 1.33868 |

Data sourced from computational studies on fluoropyridines.

Metabolic and Environmental Considerations of Fluorinated Pyridines Excluding Basic Property Data

Metabolic Pathways and Biotransformation in Biological Systems